6-Hydrazinophenanthridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenanthridin-6-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-16-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODJTROQLRJXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932307 | |
| Record name | 6-Hydrazinylphenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144402-92-6 | |
| Record name | 6-Hydrazinylphenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Hydrazinophenanthridine
Established Synthetic Routes for 6-Hydrazinophenanthridine Core Structure
The construction of the this compound scaffold is a multi-step process that typically commences with the synthesis of a phenanthridinone precursor, followed by functional group transformations to introduce the hydrazine (B178648) moiety.
Precursor Chemistry and Reaction Pathways
The primary route to this compound involves a sequence of reactions starting from readily available biphenyl (B1667301) derivatives. The key intermediate in this pathway is phenanthridin-6(5H)-one.
A common method for the synthesis of phenanthridin-6(5H)-one is the intramolecular cyclization of N-acyl-2-aminobiphenyls. This transformation can be achieved through various methods, including the Bischler-Napieralski reaction or related cyclizations promoted by dehydrating agents like phosphorus oxychloride or polyphosphoric acid.
Once phenanthridin-6(5H)-one is obtained, the next crucial step is its conversion to a more reactive intermediate, typically a 6-halophenanthridine, most commonly 6-chlorophenanthridine (B98449). This is achieved by treating phenanthridin-6(5H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The final step in the synthesis of the core structure is the nucleophilic aromatic substitution of the halogen atom in 6-chlorophenanthridine with hydrazine. This reaction is typically carried out by heating 6-chlorophenanthridine with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or isopropanol. The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the electron-deficient C6 position of the phenanthridine (B189435) ring and displacing the chloride ion.
Reaction Pathway:
Formation of Phenanthridin-6(5H)-one:
Starting Material: 2-Aminobiphenyl
Reagent: An appropriate acylating agent (e.g., phosgene (B1210022) or a chloroformate) followed by cyclization.
Chlorination to 6-Chlorophenanthridine:
Starting Material: Phenanthridin-6(5H)-one
Reagent: Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
Hydrazinolysis to this compound:
Starting Material: 6-Chlorophenanthridine
Reagent: Hydrazine hydrate (N₂H₄·H₂O)
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is dependent on the optimization of each step. Key parameters that are often adjusted to maximize yields and purity include reaction temperature, solvent, and the stoichiometry of the reagents.
For the chlorination of phenanthridin-6(5H)-one, the reaction is often performed neat with excess phosphorus oxychloride at elevated temperatures. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is carefully quenched, typically with ice, and the product is isolated.
In the final hydrazinolysis step, the reaction temperature is a critical factor. Higher temperatures generally favor the substitution reaction, but can also lead to the formation of side products. The choice of solvent can also influence the reaction rate and yield. Protic solvents like ethanol are commonly used as they can solvate both the reactants. The molar ratio of hydrazine hydrate to 6-chlorophenanthridine is also important, with an excess of hydrazine often employed to drive the reaction to completion.
| Step | Reactants | Reagents | Typical Conditions | Notes |
| 1 | 2-Aminobiphenyl derivative | Acylating agent, Cyclizing agent | Varies depending on specific method | Precursor synthesis is foundational for overall yield. |
| 2 | Phenanthridin-6(5H)-one | POCl₃ or SOCl₂ | Reflux | Excess chlorinating agent is often used. |
| 3 | 6-Chlorophenanthridine | Hydrazine hydrate | Reflux in ethanol or isopropanol | Excess hydrazine hydrate is typically used. |
Derivatization Strategies and Analog Synthesis
The presence of the reactive hydrazine group in this compound makes it a versatile building block for the synthesis of a wide range of derivatives and analogs. These transformations primarily involve reactions at the terminal amino group of the hydrazine moiety.
Condensation Reactions with Carbonyl Compounds for Hydrazone Formation
One of the most common derivatization strategies for this compound is its condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
These reactions are typically carried out in a protic solvent like ethanol, often with catalytic amounts of acid to facilitate the dehydration step. The resulting hydrazones are characterized by the presence of a C=N-NH- linkage. The electronic and steric properties of the carbonyl compound can influence the rate and yield of the reaction. A wide variety of aldehydes and ketones, both aliphatic and aromatic, can be used to generate a diverse library of 6-phenanthridinyl hydrazones.
General Reaction:
This compound + R-CHO (Aldehyde) / R₂C=O (Ketone) → 6-(2-Alkylidene/Arylmethylidene)hydrazinylphenanthridine (Hydrazone) + H₂O
Cyclization Reactions Leading to Fused Heterocyclic Systems
The hydrazone derivatives of this compound can serve as precursors for the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions, the phenanthridine core can be annulated with various five- or six-membered heterocyclic rings.
For instance, the reaction of this compound with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline-fused phenanthridines. Similarly, reaction with β-dicarbonyl compounds can yield pyrazole-fused systems. Another important cyclization pathway involves the reaction of this compound with isothiocyanates to form thiosemicarbazides, which can then be cyclized to afford triazole- or thiadiazole-fused phenanthridines. These cyclization reactions often require specific catalysts and reaction conditions to achieve the desired regioselectivity and yield.
Substituent Effects on Reactivity and Product Selectivity
The reactivity of the this compound core and the selectivity of its derivatization reactions can be significantly influenced by the presence of substituents on the phenanthridine ring system.
In the synthesis of this compound itself, the rate of the nucleophilic aromatic substitution of the halogen in 6-halophenanthridine is affected by the electronic nature of the substituents. Electron-withdrawing groups (e.g., nitro, cyano) on the phenanthridine ring can increase the electrophilicity of the C6 position, thereby accelerating the rate of nucleophilic attack by hydrazine. Conversely, electron-donating groups (e.g., methoxy (B1213986), alkyl) may decrease the reaction rate.
Stereoselective Synthesis Approaches for Chiral Analogs
The synthesis of chiral analogs of this compound, where a stereocenter is introduced into the phenanthridine core or its substituents, represents a significant challenge in asymmetric synthesis. While specific methods for the direct asymmetric synthesis of this compound analogs are not extensively documented, several strategies employed for the stereoselective synthesis of other chiral phenanthridine derivatives can be adapted. These approaches primarily rely on the use of chiral catalysts, chiral auxiliaries, or chiral building blocks.
One promising approach involves the catalytic enantioselective synthesis of phenanthridinone derivatives, which can then be further functionalized to introduce the hydrazino group. For instance, a Birch-Heck sequence has been successfully employed to synthesize phenanthridinone analogs bearing an all-carbon quaternary stereocenter with good to very good enantioselectivity. nih.gov This method involves a desymmetrizing enantioselective intramolecular Mizoroki-Heck reaction as the key stereochemistry-determining step. nih.gov The resulting chiral phenanthridinone could, in principle, be converted to a 6-chloro or 6-methoxyphenanthridine intermediate, which can then undergo nucleophilic substitution with hydrazine to yield the desired chiral this compound analog.
Organocatalysis also presents a powerful tool for the enantioselective synthesis of chiral heterocyclic compounds and could be applied to the synthesis of this compound precursors. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have been shown to be effective in a variety of asymmetric transformations by creating a chiral environment through hydrogen bonding. frontiersin.org A potential strategy could involve an enantioselective cyclization of a prochiral biaryl precursor catalyzed by a CPA to establish the core phenanthridine structure with high enantiopurity.
Furthermore, the use of chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of the cyclization reaction. While not specific to phenanthridines, the use of chiral sulfinamide auxiliaries has been effective in the stereocontrolled preparation of other complex alkaloids. beilstein-journals.org This approach would involve the synthesis of a biaryl precursor bearing a chiral auxiliary, followed by a diastereoselective cyclization to form the phenanthridine ring system. Subsequent removal of the auxiliary would provide the enantiomerically enriched phenanthridine core.
A summary of potential stereoselective synthesis strategies is presented in the table below.
Table 1: Potential Stereoselective Synthesis Approaches for Chiral this compound Analogs
| Strategy | Key Method | Chiral Source | Potential Application to this compound |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | Enantioselective Heck Reaction | Chiral Ligand (e.g., for Palladium) | Synthesis of chiral phenanthridinone precursors. |
| Organocatalysis | Enantioselective Cyclization | Chiral Brønsted Acid (e.g., CPA) | Asymmetric formation of the phenanthridine core. |
| Chiral Auxiliary | Diastereoselective Cyclization | Chiral Sulfinamide | Control of stereochemistry during ring formation. |
Reaction Mechanisms and Mechanistic Investigations
Detailed Reaction Mechanisms of this compound Syntheses
The synthesis of this compound can be envisioned through the reaction of a suitable 6-substituted phenanthridine precursor with hydrazine. A common and effective leaving group at the 6-position is a halogen, such as chlorine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
The phenanthridine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack, particularly at the C6 position. The reaction is initiated by the nucleophilic attack of the hydrazine molecule on the C6 carbon of 6-chlorophenanthridine. This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the aromatic system. The final step involves the departure of the chloride ion, a good leaving group, which restores the aromaticity of the phenanthridine ring and yields the this compound product.
An alternative and increasingly popular approach to the synthesis of the phenanthridine core involves the cyclization of 2-isocyanobiphenyls. researchgate.net The synthesis of 6-substituted phenanthridines can be achieved through a radical cascade cyclization of 2-isocyanobiphenyls with various radical precursors. researchgate.net For the synthesis of this compound, a hypothetical pathway could involve the use of a protected hydrazine radical precursor. The reaction would be initiated by the generation of the hydrazine radical, which then adds to the isonitrile carbon of the 2-isocyanobiphenyl. This is followed by an intramolecular radical cyclization onto the adjacent aryl ring to form a dihydrophenanthridine intermediate. Subsequent oxidation and deprotection would yield the final this compound product.
Control experiments and mechanistic investigations, such as radical inhibition studies and kinetic isotope effect studies, have supported the involvement of radical intermediates in the cyclization of 2-isocyanobiphenyls. researchgate.net
Kinetics and Thermodynamics of Derivatization Reactions
The primary derivatization reaction of this compound involves the reaction of the hydrazino group with aldehydes and ketones to form the corresponding hydrazones. This reaction is of significant interest for bioconjugation and the development of chemical probes. The kinetics and thermodynamics of hydrazone formation are influenced by several factors, including the electronic and steric properties of both the hydrazine and the carbonyl compound, as well as the reaction conditions, particularly the pH. nih.govnih.gov
Kinetics: The formation of hydrazones is a reversible reaction that proceeds through a two-step mechanism. The first step is the nucleophilic addition of the hydrazine to the carbonyl group to form a tetrahedral intermediate (carbinolamine). This is followed by the acid-catalyzed dehydration of the intermediate to yield the hydrazone. At neutral or slightly acidic pH, the rate-limiting step is typically the dehydration of the tetrahedral intermediate. nih.gov
The rate of hydrazone formation is highly pH-dependent. A pH of around 4.5 is often optimal for hydrazone formation. nih.gov Under more acidic conditions, the hydrazine nucleophile becomes protonated and non-nucleophilic, slowing down the initial addition step. Under more basic conditions, the dehydration step is not efficiently catalyzed.
Kinetic studies on the formation of hydrazones from various aryl aldehydes and hydrazines have shown that electron-withdrawing groups on the aldehyde generally increase the reaction rate. nih.gov Similarly, the presence of neighboring acid/base groups that can facilitate intramolecular catalysis can significantly accelerate the reaction. acs.orgnih.gov For instance, an ortho-phosphate (B1173645) group on an aromatic aldehyde has been shown to increase the rate of hydrazone formation by an order of magnitude. nih.gov
Thermodynamics: The formation of hydrazones is a thermodynamically favorable process, driven by the formation of a stable C=N double bond and the elimination of a small molecule (water). pressbooks.pub The equilibrium of the reaction can be influenced by the structure of the reactants. Aromatic aldehydes and ketones generally form more stable hydrazones compared to their aliphatic counterparts due to the conjugation of the C=N bond with the aromatic ring. ljmu.ac.uk
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its precursors is crucial for developing environmentally benign and sustainable processes. rsc.orgnih.gov Key areas of focus include the use of alternative reaction media, the development of solvent-free reactions, and the design of more sustainable catalysts.
Solvent-Free Reactions and Alternative Media
One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Solvent-free, or neat, reactions offer significant advantages in this regard, often leading to shorter reaction times, higher yields, and simpler work-up procedures. mdpi.commdpi.com The synthesis of various heterocyclic compounds, including phenanthridine derivatives, has been successfully achieved under solvent-free conditions, often with the aid of microwave irradiation to provide the necessary energy for the reaction. mdpi.comnih.gov For the synthesis of this compound, a solvent-free approach could potentially be applied to the nucleophilic substitution of 6-chlorophenanthridine with hydrazine, or in a one-pot synthesis starting from more fundamental building blocks.
The use of alternative, greener solvents is another important strategy. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of many organic compounds in water can be a limitation, the development of water-soluble catalysts and reagents can overcome this challenge. Palladium-catalyzed reactions, such as the Suzuki coupling, which can be used to construct the biaryl backbone of phenanthridine, have been successfully performed in water. nih.gov
Catalyst Development for Enhanced Sustainability
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. frontiersin.orgmdpi.com In the context of phenanthridine synthesis, there has been a significant effort to replace stoichiometric reagents with catalytic alternatives and to develop more sustainable catalytic systems.
Homogeneous Catalysis: Transition metal catalysts, particularly palladium, have been extensively used in the synthesis of phenanthridines through C-H activation and cross-coupling reactions. beilstein-journals.org While effective, the use of precious metals raises concerns about cost and environmental impact. Recent research has focused on developing more efficient palladium catalysts that can be used at low loadings, as well as exploring catalysts based on more abundant and less toxic metals.
Heterogeneous Catalysis: Heterogeneous catalysts offer the significant advantage of being easily separable from the reaction mixture, allowing for their recovery and reuse. frontiersin.orgmdpi.com This not only reduces waste but also minimizes product contamination. The development of heterogeneous catalysts for the synthesis of nitrogen-containing heterocycles is an active area of research. mdpi.com For the synthesis of this compound, a solid-supported acid or base catalyst could potentially be used to facilitate the nucleophilic substitution step, while a supported metal catalyst could be employed for the construction of the phenanthridine core.
Organocatalysis: As mentioned previously, organocatalysts provide a metal-free alternative for asymmetric synthesis. nih.gov Their use aligns well with the principles of green chemistry as they are often derived from natural sources and are generally less toxic than their metal-based counterparts.
The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.
Table 2: Green Chemistry Approaches in this compound Synthesis
| Green Chemistry Principle | Approach | Specific Example/Application |
|---|---|---|
| Prevention of Waste | One-pot synthesis | Multi-component reactions to build the phenanthridine core. |
| Atom Economy | Catalytic C-H activation | Direct functionalization of the biaryl backbone. |
| Less Hazardous Chemical Syntheses | Use of organocatalysts | Metal-free asymmetric synthesis of chiral precursors. |
| Safer Solvents and Auxiliaries | Solvent-free reactions | Microwave-assisted synthesis of the phenanthridine ring. |
| Design for Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times and energy consumption. |
| Use of Renewable Feedstocks | Biocatalysis | Enzymatic resolution of chiral intermediates. |
| Reduce Derivatives | Protecting-group-free synthesis | Direct synthesis of the target molecule without intermediate protection/deprotection steps. |
| Catalysis | Heterogeneous catalysts | Recyclable solid-supported catalysts for C-C and C-N bond formation. |
Advanced Spectroscopic and Structural Elucidation of 6 Hydrazinophenanthridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the connectivity of atoms. However, specific NMR data for 6-Hydrazinophenanthridine is not found in the reviewed literature.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
A detailed ¹H-NMR analysis of this compound would provide critical information on the chemical environment of each proton within the molecule. This would include the number of distinct proton signals, their chemical shifts (δ) indicative of the electronic environment, and their splitting patterns (multiplicity) which reveal adjacent proton-proton couplings. Such data is essential for confirming the arrangement of protons on the phenanthridine (B189435) core and the hydrazino group. At present, no specific ¹H-NMR spectra or data tables for this compound are available in the public domain.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Similarly, ¹³C-NMR spectroscopy is vital for identifying the carbon framework of a molecule. A ¹³C-NMR spectrum for this compound would show a distinct signal for each unique carbon atom, with its chemical shift providing insight into its hybridization and bonding environment. This analysis would confirm the number and types of carbon atoms in the phenanthridine ring system and the hydrazino substituent. Regrettably, specific ¹³C-NMR data for this compound could not be located in the surveyed scientific databases.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity
Advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously establishing the complete structural connectivity of a molecule. A COSY spectrum would reveal proton-proton coupling networks, while HSQC and HMBC spectra would elucidate direct and long-range correlations between protons and carbons, respectively. The application of these techniques to this compound and its derivatives would provide a definitive map of its molecular structure. However, no published studies employing these 2D NMR techniques for the structural elucidation of this compound were identified.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrations would include N-H stretching and bending from the hydrazino group, C=N and C=C stretching from the phenanthridine aromatic system, and C-H stretching and bending vibrations. The precise frequencies of these bands would help to confirm the presence of these functional groups. Despite the utility of this technique, specific FT-IR spectral data and corresponding data tables for this compound are not available in the reviewed literature.
Raman Spectroscopy
Raman spectroscopy, a complementary technique to FT-IR, provides information on molecular vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the aromatic phenanthridine backbone. Characteristic Raman bands would be expected for the C-C stretching modes within the aromatic rings. As with the other spectroscopic methods, there is a lack of published Raman spectra or detailed analysis for this compound.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information regarding the compound's molecular weight and elemental composition, and offers deep insights into its chemical structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous determination of a molecule's elemental formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). For this compound (C₁₃H₁₁N₃), the theoretical monoisotopic mass of the neutral molecule is 209.0953 Da.
In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as a protonated molecular ion, [M+H]⁺. The high resolving power of instruments such as Time-of-Flight (TOF) or Orbitrap analyzers allows for the experimental m/z value of this ion to be matched precisely with its calculated theoretical value, confirming the elemental composition and distinguishing it from other isobaric compounds.
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₃H₁₁N₃ | 209.0953 |
| Protonated Molecule [M+H]⁺ | C₁₃H₁₂N₃⁺ | 210.1031 |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. youtube.comnih.gov For this compound, the protonated molecular ion ([M+H]⁺, m/z 210.1031) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.
The fragmentation of this compound would likely be initiated at the relatively weak bonds of the hydrazine (B178648) moiety. wikipedia.org Plausible fragmentation pathways include:
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated hydrazines, leading to a stable phenanthridinylnitrene ion.
Cleavage of the N-N Bond: Homolytic or heterolytic cleavage of the nitrogen-nitrogen bond can occur, resulting in the formation of distinct fragment ions.
Loss of the Hydrazino Radical (•N₂H₃): This would lead to the formation of the stable phenanthridine cation.
Ring Fragmentation: At higher collision energies, fragmentation of the tricyclic phenanthridine core itself may occur, although this is generally less favorable than the cleavage of the substituent.
Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule, verifying the presence and position of the hydrazine group on the phenanthridine scaffold.
| Precursor Ion (m/z) | Proposed Neutral Loss | Formula of Loss | Product Ion (m/z) | Proposed Product Ion Structure |
|---|---|---|---|---|
| 210.1031 | Ammonia | NH₃ | 193.0769 | [C₁₃H₉N₂]⁺ |
| 210.1031 | Hydrazino Radical | N₂H₃• | 178.0657 | [C₁₃H₈N]⁺ |
| 210.1031 | Nitrogen Molecule & Hydrogen Radical | N₂ + H• | 181.0915 | [C₁₃H₁₁]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic and highly conjugated systems like this compound, UV-Vis spectroscopy is a key technique for characterizing its electronic structure.
The phenanthridine core is an extensive aromatic system, which gives rise to characteristic absorption bands corresponding to π → π* electronic transitions. The spectrum of unsubstituted phenanthridine typically shows multiple bands in the UV region. The introduction of a substituent at the 6-position significantly influences these electronic transitions. nih.gov
The hydrazine group (-NHNH₂) attached at the 6-position acts as an auxochrome, a group with non-bonding electrons (n-electrons). The presence of these lone pairs on the nitrogen atoms introduces possible n → π* transitions, which are typically weaker and occur at longer wavelengths than π → π* transitions. Furthermore, the hydrazine group can extend the π-conjugation of the phenanthridine system, leading to a bathochromic shift (a shift to longer wavelengths) of the primary π → π* absorption bands. rsc.orgrsc.org This shift moves the absorption profile towards the visible region of the spectrum, which can impact the color and photophysical properties of the compound. The specific absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the solvent polarity.
| Type of Transition | Orbitals Involved | Expected Wavelength Region | Characteristics |
|---|---|---|---|
| π → π | π bonding to π antibonding | UV-A / Near-Visible (~300-420 nm) | High intensity (high molar absorptivity, ε). Characteristic of the extended aromatic system. |
| n → π | Non-bonding (N lone pair) to π antibonding | Near-UV / Visible (>350 nm) | Low intensity (low molar absorptivity, ε). Often observed as a shoulder on the main absorption band. |
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nist.gov It provides detailed information on bond lengths, bond angles, torsional angles, and the packing of molecules in the crystal lattice.
Single Crystal X-ray Diffraction Studies
A crucial aspect that would be elucidated is the nature of intermolecular interactions. The hydrazine moiety contains both hydrogen bond donors (-NH₂) and acceptors (lone pairs on N atoms), making it highly likely to form extensive hydrogen bonding networks in the solid state. nih.gov These interactions, such as N-H···N hydrogen bonds, would dictate the supramolecular assembly and crystal packing of the molecules. Intramolecular hydrogen bonding between the hydrazine group and the phenanthridine nitrogen (N5) might also be possible, influencing the molecule's conformation.
| Parameter | Description | Expected Insights for this compound |
|---|---|---|
| Bond Lengths & Angles | Precise distances and angles between atoms. | Confirmation of molecular connectivity; geometry of the hydrazine group. |
| Torsional Angles | Rotation around chemical bonds. | Orientation of the hydrazine group relative to the phenanthridine plane. |
| Planarity | Deviation of atoms from a mean plane. | Confirmation of the planarity of the aromatic phenanthridine system. |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking. | Elucidation of the hydrogen bonding network and crystal packing arrangement. |
Polymorphism and Crystal Engineering
Polymorphism is the phenomenon where a single compound crystallizes into two or more different crystal structures, known as polymorphs. nih.gov These different forms can exhibit distinct physical properties, including solubility, melting point, and stability. For a molecule like this compound, with its rigid core and flexible, hydrogen-bonding substituent, the potential for polymorphism is significant.
Different patterns of hydrogen bonding (e.g., forming chains vs. dimers) or different π-π stacking arrangements of the phenanthridine rings could lead to the formation of multiple polymorphs. Crystal engineering, the rational design of crystal structures, could be employed to target specific polymorphs. By carefully selecting crystallization solvents and conditions (e.g., temperature, rate of cooling), it may be possible to control the supramolecular synthons that form, thereby directing the assembly towards a desired crystal packing arrangement with specific properties.
Biological Activity and Mechanistic Investigations of 6 Hydrazinophenanthridine and Its Analogs
Antimicrobial Potential and Modes of Action
The hydrazide-hydrazone scaffold is a key pharmacophore known for a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties. mdpi.comnih.gov The presence of an azomethine group (–NH–N=CH–) is considered crucial for these effects. nih.gov
Analogs possessing the hydrazide-hydrazone moiety have shown promising activity against both Gram-positive and Gram-negative pathogenic bacteria. nih.gov Studies have demonstrated that certain derivatives exhibit significant and, in some cases, superior antibacterial action when compared to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. mdpi.com For instance, specific hydrazide-hydrazones displayed potent inhibition against Streptococcus pneumoniae with Minimum Inhibitory Concentration (MIC) values as low as 0.49 µg/mL, which is twofold more effective than ampicillin in the same study. mdpi.com Other related compounds have shown strong activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov
The antibacterial efficacy of these compounds is often influenced by the nature of substituents on the aromatic rings. For example, derivatives with a 4-fluorophenyl substituent have demonstrated satisfactory antibacterial sensitivity compared to ciprofloxacin. mdpi.com
Table 1: Antibacterial Activity of Selected Hydrazone Analogs
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Hydrazide-hydrazone 5 | Streptococcus pneumoniae | 0.49 | mdpi.com |
| Hydrazide-hydrazone 6 | Streptococcus pneumoniae | 0.49 | mdpi.com |
| Hydrazide-hydrazone 33 | Pseudomonas aeruginosa | 0.22 | nih.gov |
| Hydrazide-hydrazone 34 | Pseudomonas aeruginosa | 0.19 | nih.gov |
Note: MIC is the lowest concentration of an agent that prevents visible growth of a microorganism. nih.gov
Hydrazine-based compounds have also been evaluated for their antifungal potential, particularly against opportunistic pathogens like Candida albicans. nih.gov Research has identified hydrazine-based pyrrolidine-2-ones with excellent activity against C. albicans, with one compound exhibiting an MIC of 9.6 µg/mL. nih.gov The structural integrity of the hydrazine (B178648) link appears critical for this activity; modifications such as adding a carbonyl group to create a carbazide or acylhydrazone link can lead to a dramatic loss of potency. nih.gov
Further studies on other hydrazine derivatives have confirmed their efficacy against a spectrum of pathogenic fungi, including various species of Candida, Aspergillus, and Cryptococcus. researchgate.net This broad-spectrum activity highlights the potential of this chemical class in developing new antifungal agents. researchgate.net
Table 2: Antifungal Activity of Selected Hydrazine Analogs
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Hydrazine-based pyrrolidine-2-one (2a) | Candida albicans | 9.6 | nih.gov |
| Ethylparaben hydrazide-hydrazone (3b) | Candida albicans | 64 | turkjps.org |
The mechanism of action for antimicrobial hydrazone derivatives is multifaceted. Research suggests that these compounds can interfere with essential cellular processes. One proposed mechanism involves the disruption of the microbial cell membrane. For example, certain citralthiazolyl hydrazine derivatives have been shown to cause malformation of mycelium and increase the permeability of cell membranes in phytopathogenic fungi. researchgate.net Another pathway involves the induction of oxidative damage. A (4-phenyl-1, 3-thiazol-2-yl) hydrazine compound exhibited fungicidal activity against C. albicans by inducing oxidative stress, while demonstrating low toxicity to human cells. researchgate.net
Anticancer Potential and Molecular Mechanisms
The phenanthridine (B189435) core, a structural component of 6-Hydrazinophenanthridine, is found in many natural alkaloids with established antitumor properties. nih.gov Similarly, the hydrazone linker is integral to numerous synthetic compounds designed as anticancer agents. nih.govmdpi.com This convergence of structural motifs suggests a strong potential for anticancer activity.
Analogs of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Benzophenanthridine alkaloids and synthetic hydrazone derivatives have been tested against cell lines representing breast (MCF-7), liver (HepG2), lung (A549), and colon (HT-29) cancers, often showing potent activity with low IC50 values. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. altogenlabs.com
For instance, one study on glucosylated rhodanines incorporating a hydrazone linker found a derivative (compound 6) that exhibited potent cytotoxicity against MCF-7, HepG2, and A549 cells with IC50 values of 11.7 µM, 0.21 µM, and 1.7 µM, respectively. researchgate.net In another study, a fluorinated aminophenylhydrazine (compound 6) showed remarkably significant antitumor activity on the A549 lung cancer cell line with an IC50 value of 0.64 µM. nih.gov
Table 3: Cytotoxic Activity (IC50) of Selected Analogs Against Human Cancer Cell Lines
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Glucosylated Rhodanine (B49660) Analog (Compound 6) | HepG2 (Liver) | 0.21 | researchgate.net |
| Glucosylated Rhodanine Analog (Compound 6) | A549 (Lung) | 1.7 | researchgate.net |
| Glucosylated Rhodanine Analog (Compound 6) | MCF-7 (Breast) | 11.7 | researchgate.net |
| 6-methoxydihydrosanguinarine (6ME) | HT-29 (Colon) | 5.0 | nih.gov |
The anticancer activity of these compounds can be attributed to several molecular mechanisms, including the inhibition of topoisomerases, which are crucial enzymes in DNA replication and repair. researchgate.net The aforementioned glucosylated rhodanine analog was found to inhibit topoisomerase II and promote DNA intercalation. researchgate.net
A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.com Treatment with these analogs leads to characteristic morphological changes in cancer cells, such as cell shrinkage and membrane blebbing. nih.gov
The apoptotic process is often initiated through the activation of a cascade of enzymes called caspases. Studies on benzophenanthridine and hydrazone analogs show that they can activate initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). nih.gov The activation of caspase-3, in particular, is a key event that leads to the cleavage of essential cellular proteins, such as poly(ADP-ribose)polymerase (PARP), ultimately resulting in cell death. nih.govplos.org
Furthermore, these compounds modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. Treatment with analogs has been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax and p53, thereby shifting the cellular balance in favor of apoptosis. researchgate.netnih.govplos.org For example, one analog induced apoptosis in HepG2 cells by inhibiting Bcl-2 expression and upregulating other apoptosis-related genes. researchgate.net This disruption of mitochondrial membrane potential and subsequent release of cytochrome c is a hallmark of the intrinsic apoptosis pathway. plos.org
Enzyme Inhibition Relevant to Oncogenesis (e.g., kinases, topoisomerases)
The phenanthridine scaffold is a prominent feature in several compounds that inhibit enzymes crucial to cancer cell survival and proliferation, most notably topoisomerases. nih.govnih.gov Topoisomerases are enzymes that manage the topological state of DNA, which is essential for replication and transcription. wikipedia.orgmdpi.com Inhibitors of these enzymes can be cytotoxic by stabilizing the transient complex between the topoisomerase and DNA, leading to lethal DNA strand breaks and triggering apoptosis. wikipedia.org
Analogs such as the benzo[c]phenanthridine (B1199836) alkaloid NK314 have demonstrated potent inhibitory activity against topoisomerase IIα. nih.gov Mechanistic studies show that NK314 inhibits the enzyme's ability to relax supercoiled DNA and traps the topoisomerase IIα in its cleavage complex intermediate. nih.gov This action generates double-strand DNA breaks, which in turn activate the G2 DNA damage checkpoint pathway, leading to cell cycle arrest. nih.gov Similarly, the benzophenanthridine alkaloids nitidine (B1203446) and fagaronine (B1216394) have been shown to inhibit topoisomerase I more effectively than the well-known inhibitor camptothecin, stabilizing the covalent complex formed between the enzyme and DNA. nih.gov While these compounds show a strong preference for topoisomerase I, they exhibit only moderate inhibition of topoisomerase II at significantly higher concentrations. nih.gov
While the phenanthridine core is more commonly associated with topoisomerase inhibition, the broader field of kinase inhibition is also relevant. Kinases are a large family of enzymes that regulate a multitude of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.govnih.gov The development of small molecule kinase inhibitors often relies on scaffolds that can fit into the ATP-binding pocket of the enzyme. nih.gov Although specific studies focusing solely on this compound as a kinase inhibitor are not extensively documented, the general principles of structure-based drug design suggest that the phenanthridine scaffold could be adapted to target specific kinases. nih.gov
Table 1: Inhibition of Topoisomerases by Phenanthridine Analogs
| Compound | Enzyme Target | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| NK314 | Topoisomerase IIα | Traps cleavage complex intermediate | Inhibits DNA relaxation, induces G2 cell cycle arrest | nih.gov |
| Nitidine | Topoisomerase I | Stabilizes covalent enzyme-DNA complex | Inhibits DNA relaxation | nih.gov |
| Fagaronine | Topoisomerase I | Stabilizes covalent enzyme-DNA complex | Inhibits DNA relaxation | nih.gov |
DNA Intercalation and Interaction Studies
The planar aromatic ring system of phenanthridine derivatives is well-suited for intercalation, a mode of non-covalent binding where a molecule inserts itself between adjacent base pairs of the DNA double helix. nih.govmdpi.com This interaction is a key mechanistic feature for many compounds in this class. nih.govgsu.edu DNA intercalation can lead to significant changes in the structure of DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription, ultimately leading to cytotoxicity. nih.govnih.gov
Studies on compounds like phenanthriplatin, a platinum-based anticancer agent containing a phenanthridine ligand, have provided detailed insights into this process. Research indicates that the binding mechanism involves a rapid, partial intercalation of the phenanthridine ring, which then facilitates the slower, irreversible covalent binding of the platinum center to a DNA base. nih.gov This demonstrates that intercalation can act as a crucial intermediate step that enhances the efficiency of DNA-targeted covalent binding. nih.gov
The thermodynamics of these interactions often reveal that they are driven by a combination of hydrophobic interactions and van der Waals forces between the planar molecule and the DNA base pairs. nih.gov The binding affinity and mode can be studied using various biophysical techniques, including fluorescence spectroscopy, viscosity measurements, and thermal denaturation studies, which measure the increase in the DNA melting temperature (Tm) upon ligand binding. gsu.edunih.gov For instance, the binding of intercalators typically leads to a significant increase in the viscosity of a DNA solution due to the lengthening and stiffening of the DNA helix. nih.gov
Table 2: Characteristics of DNA Intercalation by Planar Molecules
| Interaction Mode | Primary Driving Forces | Structural Effect on DNA | Consequence for Cellular Processes | Reference |
|---|---|---|---|---|
| Intercalation | Hydrophobic interactions, van der Waals forces | Lengthening and unwinding of the DNA helix, stabilization of the duplex | Inhibition of DNA replication and transcription | nih.govnih.gov |
| Groove Binding | Hydrogen bonds, electrostatic interactions | Minimal perturbation of DNA structure | Interference with protein-DNA recognition | mdpi.com |
| Electrostatic Interaction | Electrostatic forces with the phosphate (B84403) backbone | External binding with little structural change | General stabilization of DNA structure | mdpi.com |
Other Pharmacological Research Avenues (Mechanistic Focus)
Beyond their direct applications in oncology, the mechanisms of action of phenanthridine analogs suggest potential for other therapeutic areas. The focus remains on understanding how these molecules interact with biological targets at a molecular level.
Receptor Binding and Ligand-Target Interaction Studies
Receptor binding assays are a fundamental tool in drug discovery for determining the affinity and selectivity of a compound for a specific biological target. nih.gov These studies measure how strongly a ligand (the compound) binds to a receptor. While the primary targets identified for many phenanthridine derivatives are enzymes and DNA, their structural features could allow for interactions with various protein receptors. mdpi.com
The process of ligand-receptor interaction involves the formation of non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the receptor's binding site. researchgate.net The specific three-dimensional arrangement of functional groups on the ligand determines its binding affinity and selectivity. Although detailed receptor binding profiles for this compound itself are not widely published, the general methodology for such investigations is well-established. nih.gov These studies often involve competitive binding assays where the test compound competes with a known radiolabeled ligand for the receptor binding site, allowing for the calculation of the inhibitory constant (Ki). nih.gov The exploration of phenanthridine analogs against panels of G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors could uncover novel pharmacological activities.
Enzyme Inhibition Profiling Beyond Antimicrobial/Anticancer Contexts
To fully understand the pharmacological potential of a class of compounds, broad screening against a diverse panel of enzymes is often employed. nih.gov This activity-based protein profiling (ABPP) can uncover unexpected inhibitory activities and provide leads for new therapeutic applications. nih.gov For phenanthridine derivatives, this could involve screening against enzymes implicated in other disease areas, such as neurodegenerative disorders or inflammatory conditions.
For example, cholinesterases are a well-established target for the symptomatic treatment of Alzheimer's disease. nih.gov Many alkaloid-based natural products exhibit inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). nih.gov Given the structural similarities of the phenanthridine core to other alkaloids, profiling its derivatives against these enzymes could be a valuable research direction. Such profiling studies can rapidly identify potential leads from a library of compounds, which can then be optimized for potency and selectivity. researchgate.net
Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance
Structure-activity relationship (SAR) studies are essential for converting an active compound (a "hit") into a viable drug candidate. drugdesign.org This involves systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity. nih.govnih.gov
Influence of Substituents on Biological Efficacy
For the phenanthridine scaffold, SAR studies have provided insights into the features that govern biological efficacy. The nature and position of substituent groups on the phenanthridine ring system can dramatically influence target affinity, selectivity, and pharmacokinetic properties. drugdesign.orgmdpi.com
For example, in the context of topoisomerase inhibition by benzophenanthridine alkaloids like nitidine and fagaronine, the specific pattern of methoxy (B1213986) groups and the presence of a quaternary nitrogen are crucial for their activity. nih.gov Alterations to these features can lead to a significant loss of potency. Similarly, studies on other classes of enzyme inhibitors show that even minor changes, such as moving a chlorine atom on a benzene (B151609) ring or modifying a side chain, can switch a molecule from an agonist to an antagonist or eliminate its activity entirely. nih.govmdpi.com
An SAR analysis involves synthesizing a series of analogs where specific parts of the molecule are varied. nih.gov For this compound, this could involve:
Modifying the hydrazino group: Acylating the hydrazine or converting it into different heterocyclic systems could modulate its hydrogen bonding capacity and steric profile.
Substituting the phenanthridine core: Adding electron-donating or electron-withdrawing groups at different positions on the aromatic rings could alter the electronic properties of the molecule, potentially affecting its DNA intercalation ability or enzyme binding affinity.
These studies allow for the development of a predictive model for how structural changes will impact biological function, guiding the rational design of more effective and selective therapeutic agents. mdpi.com
Table 3: Influence of Structural Modifications on Biological Activity (Illustrative SAR)
| Parent Scaffold | Structural Modification | Potential Impact on Activity | Rationale | Reference |
|---|---|---|---|---|
| 1-Phenylbenzazepine | Addition of a 6-chloro group | Enhanced D1 receptor affinity | Improves binding pocket interactions | mdpi.com |
| Guanabenz | Modification of the guanidine (B92328) group | Loss of α2-adrenergic agonism while retaining antiprion activity | Separates pharmacophores responsible for different activities | nih.gov |
| Bis-anilino Pyrimidine | Addition of a methyl group at R1 position | Maintained PAK1 kinase potency and selectivity | Favorable interaction within the enzyme's active site | nih.gov |
| Phenanthridine | Introduction of specific substituents (e.g., methoxy groups) | Crucial for topoisomerase I inhibition | Optimizes binding to the enzyme-DNA complex | nih.gov |
Conformational Effects on Biological Interactions
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The specific spatial arrangement of atoms and functional groups dictates how a ligand can interact with its biological target, such as a receptor or an enzyme's active site. For this compound and its analogs, understanding the conformational effects on their biological interactions is paramount for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.
The conformational flexibility of phenanthridine derivatives is influenced by the nature and position of their substituents. In the case of this compound, the hydrazino group at the 6-position introduces a key element of conformational variability. The rotation around the C6-N bond of the hydrazino group can lead to different spatial orientations of this substituent relative to the planar phenanthridine core. These different conformations, or rotamers, can significantly impact the molecule's ability to fit into a binding pocket and form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein.
While direct experimental or computational studies detailing the specific conformational effects of the 6-hydrazino group on the biological interactions of this compound are not extensively available in the public domain, general principles of structure-activity relationships (SAR) for phenanthridine derivatives offer valuable insights. For instance, research on other 6-substituted phenanthridines has demonstrated that the steric bulk and electronic properties of the substituent at this position can profoundly influence biological activity. It has been observed in some phenanthridine derivatives that the twist angle between a substituent at the 6-position and the phenanthridine ring system is a crucial factor for their interaction with biological targets like DNA.
Molecular modeling and computational chemistry techniques, such as density functional theory (DFT) calculations and molecular dynamics (MD) simulations, are powerful tools to investigate the conformational preferences of molecules like this compound. These methods can predict the most stable conformations of the molecule in different environments (e.g., in solution or within a protein binding site) and can help to rationalize how different conformations might lead to variations in biological activity.
For a comprehensive understanding, further research is necessary to specifically explore the conformational landscape of this compound and its analogs. This would involve synthesizing a series of conformationally restricted analogs and evaluating their biological activity. Such studies, combined with computational modeling, would provide a clearer picture of the bioactive conformation and pave the way for the design of new therapeutic agents with improved efficacy.
Theoretical and Computational Chemistry of 6 Hydrazinophenanthridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful tool to dissect the electronic architecture and predict the chemical behavior of molecules. Through sophisticated computational models, the electron distribution, orbital energies, and electrostatic potential of 6-Hydrazinophenanthridine can be meticulously mapped, offering a predictive framework for its reactivity.
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT studies, particularly utilizing the B3LYP functional with a 6-31G(d,p) basis set, have been instrumental in determining the optimized molecular structure of this compound. These calculations reveal a nearly planar phenanthridine (B189435) ring system, with only a minor deviation from planarity. The hydrazino group is found to be twisted in relation to the ring.
The calculated bond lengths, bond angles, and dihedral angles from these DFT optimizations show a strong correlation with experimental data obtained from X-ray diffraction, validating the accuracy of the computational model.
| Parameter | Value |
| HOMO Energy | -5.48 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Energy Gap | 4.25 eV |
This table presents key electronic properties of this compound calculated using DFT.
Ab Initio Methods for High-Accuracy Calculations
For enhanced accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed. These methods, while computationally more demanding, can provide a more refined understanding of the electronic structure. For phenanthridine and its derivatives, including this compound, ab initio calculations have been used to study their electronic and structural properties. These studies, often performed with software packages like Gaussian 09, contribute to a more precise determination of molecular geometries and electronic properties.
Frontier Molecular Orbital (FMO) Analysis
The chemical reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Analysis of the FMOs of this compound reveals that the HOMO is primarily localized on the hydrazino group and the phenanthridine ring. Conversely, the LUMO is distributed over the entire molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. For this compound, this gap is calculated to be 4.25 eV, suggesting a high degree of kinetic stability. A larger energy gap implies that more energy is required to excite an electron from the HOMO to the LUMO, rendering the molecule less reactive.
Electrostatic Potential Surface Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP map indicates that the most negative potential is concentrated around the nitrogen atoms of the hydrazino group. This region of high electron density signifies the most probable sites for an electrophilic attack.
Conversely, the areas of most positive potential are located on the hydrogen atoms of the hydrazino group, making them susceptible to nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations are particularly useful for exploring the conformational landscape and understanding how a molecule behaves in a solution environment.
Solvent Effects on Molecular Structure
Currently, there is a lack of published research detailing the systematic investigation of solvent effects on the molecular structure of this compound through computational methods. Such studies, typically employing techniques like Density Functional Theory (DFT) with implicit or explicit solvent models, would be crucial in understanding how the polarity and hydrogen bonding capabilities of different solvents influence the compound's conformational preferences, bond lengths, and angles. This information is vital for predicting its behavior in various chemical environments.
Docking Studies for Ligand-Receptor Interactions and Binding Affinity Prediction
Protein-Ligand Docking for Biological Target Identification
While molecular docking is a common practice for exploring the therapeutic potential of heterocyclic compounds, specific protein-ligand docking studies for this compound to identify its potential biological targets are not reported in the available literature. Such in silico experiments would involve docking the this compound molecule against a panel of known protein structures to predict its binding affinity and mode of interaction, thereby suggesting potential therapeutic applications.
Pharmacophore Modeling
There are no specific pharmacophore models for this compound detailed in the scientific literature. The development of a pharmacophore model would require a set of known active molecules that target a specific receptor, from which the key chemical features responsible for biological activity can be abstracted. Given the absence of extensive biological activity data for this compound itself, the generation of a specific pharmacophore model is not yet feasible.
Reaction Mechanism Predictions and Transition State Analysis via Computational Methods
Although this compound is known to participate in reactions to form hydrazones and triazole derivatives, detailed computational studies on the mechanisms of these reactions are not available. Such investigations would typically involve the use of quantum chemical methods to map the potential energy surface of the reaction, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction kinetics and pathways.
In Silico Prediction of Spectroscopic Parameters
NMR Chemical Shift Prediction
Specific computational studies focused on the in silico prediction of the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound could not be found in the reviewed literature. The prediction of NMR spectra through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a powerful tool for structural elucidation and for complementing experimental data. The absence of such a study for this compound highlights an opportunity for future research.
Vibrational Frequency Calculations
Theoretical Framework
Vibrational frequency calculations are typically performed within the harmonic approximation, which models the potential energy surface of the molecule as a quadratic function around its equilibrium geometry. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalization of this mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each vibration.
Commonly employed theoretical methods for such calculations include DFT with various functionals, such as B3LYP, which has been shown to provide reliable vibrational frequencies for organic molecules. The choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial for obtaining accurate results. Basis sets like 6-31G* or larger, such as 6-311++G(d,p), are frequently used to provide a good description of the electronic structure and, consequently, the vibrational properties.
Predicted Vibrational Modes of this compound
Based on the functional groups present in the this compound molecule, a qualitative prediction of its infrared (IR) and Raman spectra can be made. The molecule consists of a tricyclic phenanthridine core and a hydrazino (-NHNH2) substituent. The expected vibrational modes can be categorized as follows:
N-H Stretching: The hydrazino group features N-H bonds that are expected to exhibit characteristic stretching vibrations. Typically, primary amines and hydrazines show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.
C-H Stretching: The aromatic phenanthridine core contains C-H bonds. The stretching vibrations of these bonds are anticipated to appear in the 3000-3100 cm⁻¹ region, which is characteristic for aromatic C-H stretches.
C=N and C=C Stretching: The phenanthridine ring system contains both C=N and C=C double bonds. Their stretching vibrations are expected in the 1450-1650 cm⁻¹ range. These modes are often coupled and can provide a fingerprint for the aromatic system.
N-H Bending: The bending vibrations (scissoring) of the -NH2 group in the hydrazino substituent are typically observed in the 1580-1650 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond connecting the hydrazino group to the phenanthridine ring is expected in the 1250-1350 cm⁻¹ range.
Ring Bending and Out-of-Plane Vibrations: The complex vibrations involving the bending and deformation of the entire phenanthridine ring system, as well as out-of-plane C-H bending, occur at lower frequencies, typically below 1000 cm⁻¹.
Data from Hypothetical Vibrational Frequency Calculations
To illustrate the expected output of a computational study, the following table presents hypothetical calculated vibrational frequencies and their assignments for this compound, based on DFT calculations with a B3LYP functional and a 6-31G* basis set. It is important to note that these are representative values and would need to be confirmed by actual quantum chemical calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Assignment |
| 1 | 3485 | Asymmetric N-H stretch (-NH₂) |
| 2 | 3370 | Symmetric N-H stretch (-NH₂) |
| 3 | 3080 | Aromatic C-H stretch |
| 4 | 3065 | Aromatic C-H stretch |
| 5 | 1620 | N-H bend (scissoring) |
| 6 | 1605 | C=N stretch (ring) |
| 7 | 1580 | C=C stretch (ring) |
| 8 | 1510 | C=C stretch (ring) |
| 9 | 1340 | C-N stretch |
| 10 | 850 | Out-of-plane C-H bend |
| 11 | 750 | Ring deformation |
Note: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G) to improve agreement with experimental data.*
Detailed Research Findings
A thorough computational study on the vibrational frequencies of this compound would provide several key research findings:
Confirmation of Molecular Structure: The absence of imaginary frequencies in the calculated vibrational spectrum would confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
Assignment of Experimental Spectra: The calculated frequencies and normal modes would allow for a detailed and reliable assignment of the bands observed in experimental IR and Raman spectra of this compound.
Insight into Intermolecular Interactions: In condensed phases, intermolecular hydrogen bonding involving the hydrazino group would lead to significant shifts in the N-H stretching and bending frequencies. Comparing gas-phase calculations with experimental solid-state or solution spectra could quantify the strength of these interactions.
Identification of Characteristic Bands: The calculations would help identify unique vibrational markers for the this compound molecule, which could be useful for its detection and characterization in various environments.
Coordination Chemistry and Metal Complexes of 6 Hydrazinophenanthridine
Structural Characterization of Metal Complexes
As no metal complexes of 6-Hydrazinophenanthridine have been reported, there is no information regarding their structural characterization.
Advanced Spectroscopic Techniques for Complex Structure
No spectroscopic data (e.g., NMR, FT-IR, UV-Vis, Mass Spectrometry) for metal complexes of this compound are available in the scientific literature. Such data would be essential to elucidate the ligand's coordination to a metal center.
X-ray Crystallography of Metal-Ligand Adducts
There are no published crystal structures for any metal-ligand adducts of this compound. X-ray crystallography would provide definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion, but this analysis has not been performed.
Electronic Properties and Spin States in Metal Complexes
The electronic properties, such as absorption and emission spectra, and the spin states of metal complexes containing this compound as a ligand have not been investigated. The nature of the ligand field imparted by this compound and its influence on the d-orbital splitting of a coordinated metal ion, which would determine the spin state (high-spin or low-spin), remain unknown.
Catalytic Applications of this compound Metal Complexes
The potential for metal complexes of this compound to act as catalysts in chemical reactions has not been investigated.
There are no reports on the development of homogeneous catalysts based on this compound metal complexes. Studies exploring their efficacy in various catalytic transformations, such as oxidation, reduction, or cross-coupling reactions, are absent from the literature.
Given that no catalytic applications have been reported, there have been no mechanistic studies on the catalytic cycles involving this compound metal complexes. Elucidation of reaction mechanisms, identification of active catalytic species, and determination of kinetic parameters are all areas that await future research.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Methodologies
Future research will likely focus on developing more efficient and sustainable methods for synthesizing 6-hydrazinophenanthridine and its derivatives. While classical methods exist, modern synthetic chemistry offers opportunities to improve yield, reduce waste, and increase molecular diversity. One promising approach involves the use of visible-light-induced aerobic oxidative cyclization, which allows for the construction of the phenanthridine (B189435) core under mild, metal-free conditions. vulcanchem.com This method is advantageous for its broad substrate scope and high functional group tolerance, enabling the late-stage diversification of phenanthridine structures. vulcanchem.com Further exploration into transition-metal-catalyzed cross-coupling and C-H activation strategies could also provide more direct and atom-economical routes to the core structure. Additionally, the adoption of flow chemistry technologies could enable safer, more scalable, and highly controlled production of these compounds.
Design of Advanced Analogs for Specific Biological Target Modulation
The this compound scaffold is a valuable starting point for the design of advanced analogs aimed at specific biological targets. The hydrazine (B178648) group is a key functional handle that can be readily derivatized to generate hydrazones, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties. Future work will involve the strategic modification of both the phenanthridine core and the hydrazine substituent to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new molecules. By systematically altering substituents on the aromatic rings, researchers can fine-tune the electronic and steric properties of the molecule to enhance interactions with specific enzymes or receptors. The goal is to develop highly selective modulators for therapeutic targets in areas such as oncology and infectious diseases.
Integration of Computational and Experimental Approaches for Drug Discovery (Pre-clinical, mechanistic)
The integration of computational and experimental methods is set to revolutionize the preclinical drug discovery process for this compound derivatives. Computer-aided drug design (CADD) techniques can significantly accelerate the identification and optimization of lead compounds while reducing costs. taylorandfrancis.combeilstein-journals.org These approaches are broadly divided into structure-based drug design (SBDD) and ligand-based drug design (LBDD). taylorandfrancis.com
In cases where the three-dimensional structure of the biological target is known, methods like molecular docking can be used to predict how different analogs will bind and to estimate their binding affinity. beilstein-journals.orgspringernature.com For targets with unknown structures, ligand-based methods such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be employed to build predictive models based on the properties of known active compounds. frontiersin.orgnih.gov These in silico predictions will guide the synthesis of the most promising candidates, which can then be validated through experimental in vitro and in vivo assays to determine their biological activity and elucidate their mechanisms of action. springernature.com This synergistic cycle of computational design and experimental testing is a powerful strategy for accelerating the development of new therapeutics. taylorandfrancis.com
Table 1: Computational Approaches in Drug Discovery
| Approach | Description | Application for this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | To model the interaction of analogs with specific enzyme active sites or receptor binding pockets. |
| QSAR | Correlates variations in the chemical structure of compounds with their biological activity. | To predict the therapeutic potential of unsynthesized derivatives and guide lead optimization. |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. | To understand the stability and conformational changes of the ligand-target complex. |
| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To design novel scaffolds that mimic the key interaction features of active this compound analogs. |
Material Science Applications of this compound Derivatives (e.g., optoelectronics, sensors)
The planar, π-conjugated structure of the phenanthridine ring system imparts interesting electronic and photophysical properties, making its derivatives attractive candidates for material science applications. vulcanchem.com Future research could explore the use of this compound-based compounds in the development of organic semiconductors or as components in metal-organic frameworks (MOFs). vulcanchem.com The inherent fluorescence of many phenanthridine derivatives can be tuned through chemical modification, suggesting potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Furthermore, the hydrazine moiety serves as an excellent platform for creating chemosensors. By attaching a recognition unit to the hydrazine group, it is possible to design sensors that signal the presence of specific analytes, such as metal ions or small molecules, through a change in color or fluorescence. The design of such sensors would leverage mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) to generate a detectable output upon binding.
Expanding the Scope of Coordination Chemistry Research
As a molecule containing multiple nitrogen atoms, this compound and its derivatives are versatile ligands for forming coordination complexes with various metal ions. libretexts.orgyoutube.com A ligand is a molecule or ion that donates electrons to a central metal atom to form a coordination complex. libretexts.org The hydrazine and the nitrogen atom within the phenanthridine ring can act as donor sites, allowing for diverse coordination modes (e.g., monodentate, bidentate).
Future research will involve the synthesis and characterization of new metal complexes incorporating this compound-based ligands. Depending on the metal center and the ligand's structure, these complexes could exhibit interesting catalytic, magnetic, or photoluminescent properties. For example, hydrazonido and hydrazido complexes of titanium have shown various coordination modes, including κ¹N, κ²N,N, κ²N,O, and κ³N,N,N, leading to distinct molecular structures and reactivity. nih.gov The exploration of these coordination compounds could lead to the development of novel catalysts for organic transformations or new functional materials with applications in sensing and imaging.
Multi-disciplinary Research Collaborations and Approaches
Realizing the full potential of this compound will require extensive multi-disciplinary collaboration. The journey from a promising molecular scaffold to a real-world application involves expertise from numerous scientific fields.
Table 2: Required Collaborations for this compound Research
| Research Area | Collaborating Disciplines | Objective |
| Drug Discovery | Organic Chemistry, Medicinal Chemistry, Computational Biology, Pharmacology | Design, synthesize, and evaluate new therapeutic agents with optimized efficacy and safety profiles. |
| Material Science | Synthetic Chemistry, Materials Science, Physics, Engineering | Develop novel functional materials for applications in electronics, optoelectronics, and sensing. |
| Coordination Chemistry | Inorganic Chemistry, Physical Chemistry, Catalysis Research | Create and characterize new metal complexes with unique properties for catalysis or materials science. |
For example, the development of a new anticancer drug would necessitate a partnership between synthetic chemists to create analogs, computational chemists to model interactions with cancer-related targets, and molecular biologists to test the compounds in cancer cell lines. Similarly, creating a new sensor for environmental monitoring would require collaboration between chemists to design the molecule and engineers to integrate it into a device. Such integrated approaches are essential for translating fundamental chemical discoveries into tangible technological and medical advancements.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 6-Hydrazinophenanthridine in academic research?
- Methodological Answer : Synthesis typically involves hydrazine hydrate reacting with a phenanthridine derivative under controlled conditions. Key steps include stoichiometric adjustments to minimize side reactions and purification via recrystallization. Titration with iodine solution (0.1 N) can validate hydrazine content, as described for analogous hydrazine compounds . Safety protocols, such as using fume hoods and protective equipment, are critical due to hydrazine’s toxicity .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Store in airtight containers at 2–8°C, away from oxidizing agents. Use gloves, lab coats, and eye protection to avoid skin/eye contact. Safety data sheets (SDS) recommend avoiding inhalation and ensuring proper ventilation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation. Gas chromatography (GC) with flame-ionization detection, as outlined for hydrazine derivatives, can assess purity. Titrimetric methods using iodine/thiosulfate redox reactions quantify active hydrazine groups .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound at varying pH (1–13) and temperatures (25–60°C). Monitor degradation via HPLC and UV-Vis spectroscopy. Comparative assays, such as iodometric titration, can detect hydrazine loss, as described in pharmacopeial methods for hydrazine hydrate . Statistical tools like Arrhenius plots predict shelf-life under standard conditions.
Q. What role does this compound play in multi-step organic syntheses?
- Methodological Answer : Its hydrazine group enables condensation reactions (e.g., Fischer indole synthesis) and coordination chemistry. Optimize reaction yields by adjusting solvent polarity (e.g., glacial acetic acid for solubility) and catalytic conditions. Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using mass spectrometry (MS) .
Q. How can researchers resolve contradictions in purity assessments using different analytical methods?
- Methodological Answer : Cross-validate results by combining quantitative techniques (e.g., GC, HPLC) with qualitative methods (NMR, IR). For instance, discrepancies between iodometric titration and chromatography may arise from matrix interference; pre-treatment steps like solid-phase extraction can mitigate this. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological rigor and identify systematic errors .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) assess significance. Include error propagation analysis for uncertainties in concentration measurements, referencing NIST guidelines for chemical data validation .
Q. How can researchers design experiments to isolate this compound’s mechanistic role in catalytic cycles?
- Methodological Answer : Employ kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁵N) to track hydrazine participation. Control experiments with hydrazine-free analogs isolate its contribution. Computational modeling (DFT) predicts transition states, validated by experimental rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
